molecular formula C13H23NO7 B1373162 Tert-butyl 3-morpholin-3-YL-propionate oxalate CAS No. 1260639-31-3

Tert-butyl 3-morpholin-3-YL-propionate oxalate

Cat. No. B1373162
M. Wt: 305.32 g/mol
InChI Key: PJKNOOXKHUMDAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-morpholin-3-YL-propionate oxalate (TBMPO) is a molecule used in various scientific research applications. It is a chiral, tertiary amine that can be synthesized in a laboratory setting and has been found to have various biochemical and physiological effects. TBMPO has been used in a variety of scientific research applications, including drug delivery, protein folding, and enzyme inhibition.

Scientific Research Applications

Novel Synthesis Applications

  • Synthesis of Morpholine Derivatives : Tert-butyl morpholine derivatives have been synthesized through novel methods. For instance, cis-3,5-disubstituted morpholine derivatives have been successfully synthesized, indicating the compound's utility in organic synthesis (D’hooghe et al., 2006).

  • Preparation of Chiral Building Blocks : The compound has been used in the enantioselective hydrolysis of esters to generate acids employed as building blocks for other complex molecules, demonstrating its role in producing stereochemically specific compounds (Doswald et al., 1994).

Chemical Properties and Reactions

  • Study of Chemical Structure and Properties : Research has been conducted on the structure and properties of tert-butyl morpholine derivatives, including studies on hydrogen bonding and molecular conformation (Zhu et al., 2008).

  • Investigations into Photophysical Properties : The compound has been included in the synthesis of cationic iridium(III) complexes, which exhibit unique photophysical properties like aggregation-induced phosphorescent emission (AIPE), indicating potential applications in materials science (Shan et al., 2011).

Potential Applications in Drug Development

  • Radio Ligand Development : The compound has been studied for its potential use as a radioligand in drug development, specifically for mapping receptors in clinical trials (Koga et al., 2016).

  • Use in Synthesis of Medicinal Compounds : Tert-butyl morpholine derivatives have been used as intermediates in the synthesis of complex molecules with potential therapeutic applications (Zhang et al., 2022).

properties

IUPAC Name

tert-butyl 3-morpholin-3-ylpropanoate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3.C2H2O4/c1-11(2,3)15-10(13)5-4-9-8-14-7-6-12-9;3-1(4)2(5)6/h9,12H,4-8H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKNOOXKHUMDAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC1COCCN1.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-morpholin-3-YL-propionate oxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.